molecular formula C19H23NO B1453138 3-(4-Hexylbenzoyl)-4-methylpyridine CAS No. 1187168-24-6

3-(4-Hexylbenzoyl)-4-methylpyridine

Cat. No. B1453138
CAS RN: 1187168-24-6
M. Wt: 281.4 g/mol
InChI Key: LRDGLRVZLJJHJG-UHFFFAOYSA-N
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Description

The compound “3-(4-Hexylbenzoyl)-4-methylpyridine” is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The compound also contains a hexylbenzoyl group, which is a benzoyl group with a hexyl (six carbon aliphatic) chain attached to it .


Molecular Structure Analysis

The molecular structure of “3-(4-Hexylbenzoyl)-4-methylpyridine” would likely consist of a pyridine ring with a methyl group at the 4-position and a hexylbenzoyl group at the 3-position .


Chemical Reactions Analysis

The chemical reactions of “3-(4-Hexylbenzoyl)-4-methylpyridine” would likely be similar to those of other pyridine derivatives. Pyridine is a basic heterocycle and can undergo reactions typical for other amines, albeit with decreased reactivity due to the aromaticity of the pyridine ring .

Scientific Research Applications

Cancer Research

3-(4-Hexylbenzoyl)-4-methylpyridine: has shown promise in cancer research, particularly in the synthesis of compounds with potential anticancer properties. By modifying the lipophilicity of the molecule, researchers have been able to enhance its activity against various cancer cell lines, such as HeLa, MCF7, WiDr, and T47D . This suggests its utility in designing new chemotherapeutic agents.

Organic Synthesis

In organic chemistry, this compound serves as a building block for complex molecules. Its structure allows for various reactions, including acylation, which is crucial in the synthesis of more complex organic compounds. This versatility makes it valuable for creating a wide range of synthetic molecules with potential applications in drug development and materials science .

Drug Discovery

3-(4-Hexylbenzoyl)-4-methylpyridine: can be used in the discovery of new drugs. Its structural features allow for modifications that can lead to the development of novel therapeutic agents with improved efficacy and reduced side effects. The compound’s ability to interact with various biological targets can be harnessed to create drugs for a range of diseases .

Lipophilicity Studies

The hexyl group in the compound contributes to its lipophilic properties, making it an interesting subject for studies on how lipophilicity affects the pharmacokinetics and pharmacodynamics of potential drugs. Understanding the role of lipophilicity can guide the design of molecules with better absorption, distribution, metabolism, and excretion (ADME) profiles .

Antimicrobial Research

Compounds derived from 3-(4-Hexylbenzoyl)-4-methylpyridine may also have applications in antimicrobial research. The structural analogs of this compound have been explored for their antibacterial and antifungal activities, which could lead to the development of new classes of antimicrobial agents to combat resistant strains of pathogens .

properties

IUPAC Name

(4-hexylphenyl)-(4-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-3-4-5-6-7-16-8-10-17(11-9-16)19(21)18-14-20-13-12-15(18)2/h8-14H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRDGLRVZLJJHJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(=O)C2=C(C=CN=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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